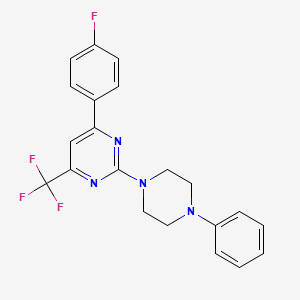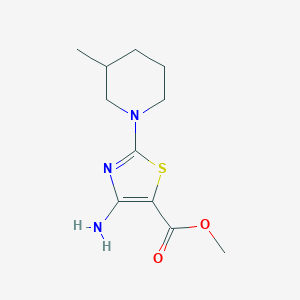![molecular formula C34H50N2O3 B11451942 N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide](/img/structure/B11451942.png)
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopentyl group, a tert-butyl-substituted hydroxyphenyl group, and a methylphenyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, which is then reacted with cyclopentylamine and 4-methylphenylisovalinamide under controlled conditions. Common reagents used in these reactions include dimethyl sulfoxide, methyl acrylate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-temperature transesterification and base-catalyzed Michael addition are employed to drive the reactions to completion .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the carbonyl groups results in the formation of alcohols .
Scientific Research Applications
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its stability and bioactivity.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide involves its interaction with free radicals, thereby exhibiting antioxidant properties. The compound’s hydroxyphenyl group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage. Additionally, its structural stability allows it to act as a protective agent in various applications .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Known for its use as an antioxidant in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a stabilizer in plastics.
Uniqueness
N-cyclopentyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(4-methylphenyl)isovalinamide is unique due to its combination of cyclopentyl, tert-butyl-substituted hydroxyphenyl, and methylphenyl groups, which confer enhanced stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C34H50N2O3 |
|---|---|
Molecular Weight |
534.8 g/mol |
IUPAC Name |
N-cyclopentyl-2-[N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-methylanilino]-2-methylbutanamide |
InChI |
InChI=1S/C34H50N2O3/c1-10-34(9,31(39)35-25-13-11-12-14-25)36(26-18-15-23(2)16-19-26)29(37)20-17-24-21-27(32(3,4)5)30(38)28(22-24)33(6,7)8/h15-16,18-19,21-22,25,38H,10-14,17,20H2,1-9H3,(H,35,39) |
InChI Key |
WTOKURFFGSBXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(C2=CC=C(C=C2)C)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11451859.png)
![Ethyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate](/img/structure/B11451860.png)
![2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl diethylcarbamodithioate](/img/structure/B11451869.png)
![2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole](/img/structure/B11451876.png)


![1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11451886.png)

![3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11451902.png)
![3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11451915.png)
![2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11451922.png)
![Ethyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11451930.png)
![2-(2,4-Dimethoxyphenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11451940.png)
![methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11451941.png)
